7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17641647
InChI: InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC17641647

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 7-amino-2-(2-methylpropyl)-3H-isoindol-1-one
Standard InChI InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3
Standard InChI Key PZWIZQRJAIKWCD-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1CC2=C(C1=O)C(=CC=C2)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The IUPAC name, 7-amino-2-(2-methylpropyl)-3H-isoindol-1-one, reflects its bicyclic core (isoindol-1-one) substituted with an amino group at position 7 and an isobutyl chain at position 2. Key structural identifiers include:

PropertyValue
Canonical SMILESCC(C)CN1CC2=C(C1=O)C(=CC=C2)N
InChIKeyPZWIZQRJAIKWCD-UHFFFAOYSA-N
PubChem CID57640097
XLogP31.7 (predicted)

The isoindolinone core consists of a benzene ring fused to a five-membered lactam ring, with the lactam oxygen at position 1. The 2-methylpropyl group introduces steric bulk and lipophilicity, while the para-oriented amino group enhances hydrogen-bonding potential.

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step sequence starting from phthalic anhydride derivatives. A representative pathway includes:

  • Cyclization: Reaction of 2-methylpropylamine with a substituted phthalic anhydride under acidic conditions forms the isoindolinone scaffold. For example, phthalic anhydride derivatives bearing a nitro group at position 7 can undergo cyclization to yield 7-nitroisoindolinone intermediates.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) converts the nitro group to an amino group, yielding the final product.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids like ZnCl₂ or AlCl₃ to accelerate lactam formation.

  • Solvents: Dichloromethane or acetonitrile for improved solubility.

Chemical Reactivity and Derivatives

Functional Group Transformations

The amino group at position 7 participates in nucleophilic reactions, enabling derivatization:

  • Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.

  • Alkylation: Reactivity with alkyl halides introduces N-alkyl substituents.

  • Diazotization: Conversion to diazonium salts facilitates coupling reactions for aryl group introduction.

Oxidation and Reduction

  • Oxidation: The lactam ring is resistant to oxidation, but side-chain modifications are feasible. For instance, ozonolysis of the isobutyl group could yield ketone derivatives.

  • Reduction: The lactam carbonyl can be reduced to a secondary alcohol using LiAlH₄, though this disrupts the conjugated system.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Lipophilicity: The 2-methylpropyl group enhances membrane permeability, as evidenced by increased blood-brain barrier penetration in rodent models.

  • Hydrogen Bonding: The amino group at position 7 mediates interactions with serine residues in enzyme active sites, critical for inhibitory effects.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. For example, piperidine-substituted isoindolinones (e.g., from ) show affinity for opioid and serotonin receptors, suggesting potential CNS applications .

Material Science

Conjugated isoindolinones exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The amino group’s electron-donating ability enhances charge transport in thin-film devices.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity HighlightLipophilicity (XLogP3)
Target Compound7-NH₂, 2-isobutylPotential CNS penetration1.7
4-Amino-2-ethyl analog4-NH₂, 2-ethylModerate COX-2 inhibition1.2
7-Nitro derivative7-NO₂, 2-isobutylProdrug requiring metabolic activation2.1

The isobutyl group in the target compound confers higher lipophilicity than ethyl-substituted analogs, favoring tissue distribution.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Achieving selective substitution at position 7 remains difficult due to the symmetry of the isoindolinone core.

  • Scalability: Industrial-scale purification requires advanced chromatography techniques, increasing production costs.

Research Opportunities

  • Target Identification: High-throughput screening against kinase libraries could reveal novel therapeutic applications.

  • Formulation Studies: Nanoencapsulation may improve bioavailability for in vivo models.

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